

(S)-Volinanserin: A Technical Guide for Psychedelic Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] Its remarkable affinity and selectivity have established it as an indispensable tool compound in the field of psychedelic research. Psychedelic compounds, such as psilocybin and LSD, exert their characteristic effects primarily through agonism at the 5-HT2A receptor. **(S)-Volinanserin**'s ability to specifically block this receptor allows researchers to dissect the precise role of 5-HT2A receptor activation in the complex pharmacological and behavioral effects of psychedelics. This technical guide provides a comprehensive overview of **(S)-Volinanserin**, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in preclinical psychedelic research.

Mechanism of Action: Selective 5-HT2A Receptor Antagonism

(S)-Volinanserin functions as a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand serotonin and psychedelic agonists, but without activating the receptor. This blockade prevents the conformational changes in the receptor necessary to initiate downstream signaling cascades. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gg/11 signaling pathway.



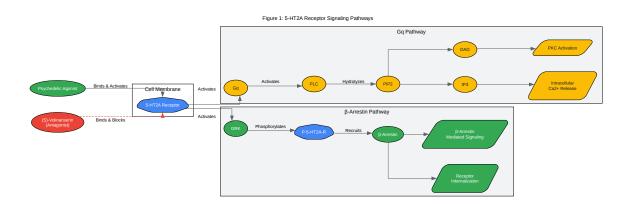
5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist initiates two primary signaling cascades:

- The Gq/11 Pathway (Canonical Pathway): Upon agonist binding, the Gαq subunit of the G-protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in many cellular responses. DAG, along with Ca2+, activates protein kinase C (PKC).
- The β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by Gprotein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.
 This leads to receptor desensitization and internalization, effectively dampening the Gprotein mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling
 proteins, initiating a separate wave of signaling independent of G-proteins.

(S)-Volinanserin, by blocking the initial agonist binding, prevents the activation of both the Gq/11 and β -arrestin pathways.





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Caption: Figure 1: Simplified diagram of the 5-HT2A receptor signaling pathways and the inhibitory action of **(S)-Volinanserin**.

Data Presentation

Table 1: Binding Affinity of (S)-Volinanserin at Various Receptors







This table summarizes the binding affinities (Ki) of **(S)-Volinanserin** for the human 5-HT2A receptor and a panel of other neurotransmitter receptors, highlighting its selectivity.



Receptor	Ki (nM)	Reference	
5-HT2A	0.36 - 0.85	[1][2][4]	
5-HT1A	>10,000		
5-HT1B	>10,000	_	
5-HT1D	>10,000	_	
5-HT1E	>10,000	_	
5-HT2B	1,300	_	
5-HT2C	88 - 113.89		
5-HT3	>10,000		
5-HT5A	>10,000	_	
5-HT6	>10,000	_	
5-HT7	>10,000	_	
D1	859.31		
D2	1300 - 2250	[1][5]	
D3	>10,000		
D4	>10,000	_	
D5	>10,000	_	
α1-adrenergic	128	[4]	
α2-adrenergic	>10,000		
β-adrenergic	>10,000	_	
H1	132.48	[5]	
M1-M5	>10,000		
Sigma1	87	[4]	
SERT	>10,000		
		-	



NET	>10,000
DAT	>10,000

Data compiled from multiple sources. Ki values are approximate and can vary depending on the experimental conditions.

Table 2: In Vivo Antagonism of Psychedelic-Induced Behaviors by (S)-Volinanserin

This table presents the antagonist potency of **(S)-Volinanserin** in blocking the head-twitch response (HTR) and intracranial self-stimulation (ICSS) deficits induced by various psychedelic compounds in rodents. The AD50 value represents the dose of the antagonist required to reduce the effect of the agonist by 50%.



Psychedelic Agonist	Behavioral Assay	Animal Model	(S)- Volinanserin AD50 (mg/kg)	Reference
DOI	Head-Twitch Response (HTR)	Mouse	0.0062	[6]
DOI	Intracranial Self- Stimulation (ICSS)	Rat	0.0040	[6]
LSD	Head-Twitch Response (HTR)	Mouse	0.00047	[6]
LSD	Intracranial Self- Stimulation (ICSS)	Rat	Not significant	[6]
Mescaline	Intracranial Self- Stimulation (ICSS)	Rat	Reverses depression at 0.032 mg/kg	[6]
Psilocybin	Intracranial Self- Stimulation (ICSS)	Rat	Partially effective at 0.032 mg/kg	[6]

Experimental ProtocolsRadioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **(S)-Volinanserin** for the 5-HT2A receptor using [3H]ketanserin as the radioligand.



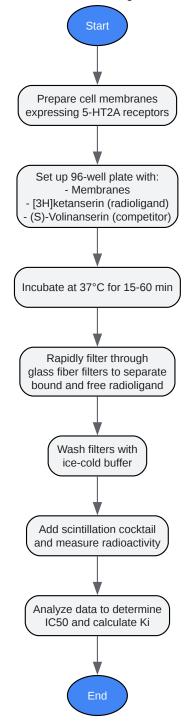


Figure 2: Workflow for Radioligand Binding Assay



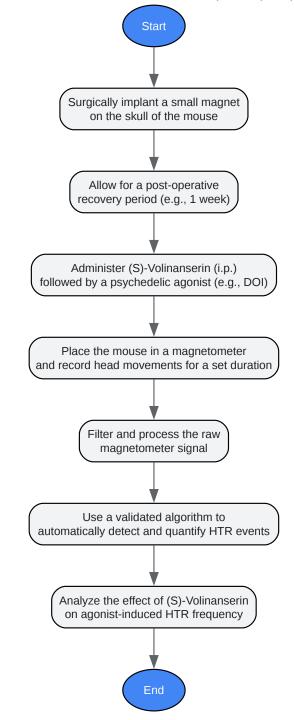


Figure 3: Workflow for Head-Twitch Response (HTR) Assay



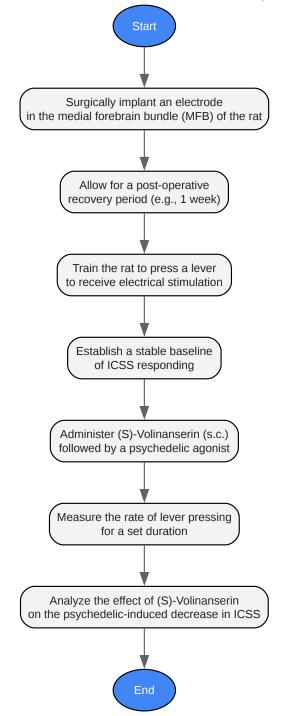


Figure 4: Workflow for Intracranial Self-Stimulation (ICSS) Assay

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